molecular formula C14H26N4O B11748273 [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748273
M. Wt: 266.38 g/mol
InChI Key: VYYKCBGTNSEDMA-UHFFFAOYSA-N
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Description

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: is a complex organic compound that features both morpholine and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the propyl chain and finally the morpholine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

  • [3-(morpholin-4-yl)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(piperidin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

3-morpholin-4-yl-N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C14H26N4O/c1-2-7-18-14(4-6-16-18)13-15-5-3-8-17-9-11-19-12-10-17/h4,6,15H,2-3,5,7-13H2,1H3

InChI Key

VYYKCBGTNSEDMA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCCN2CCOCC2

Origin of Product

United States

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